molecular formula C13H13NO6 B14507986 1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 63366-89-2

1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14507986
CAS No.: 63366-89-2
M. Wt: 279.24 g/mol
InChI Key: JZYVGHKUROSNDS-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a dihydroxyphenyl propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3-(3,4-dihydroxyphenyl)propanoic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3-(3,4-Dihydroxyphenyl)propanoic acid: Shares the dihydroxyphenyl group but lacks the pyrrolidine-2,5-dione ring.

    Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione structures but different substituents.

Uniqueness: The unique combination of the dihydroxyphenyl group and the pyrrolidine-2,5-dione ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63366-89-2

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C13H13NO6/c15-9-3-1-8(7-10(9)16)2-6-13(19)20-14-11(17)4-5-12(14)18/h1,3,7,15-16H,2,4-6H2

InChI Key

JZYVGHKUROSNDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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